molecular formula C11H12N2O3S B2991378 Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate CAS No. 590376-44-6

Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B2991378
CAS No.: 590376-44-6
M. Wt: 252.29
InChI Key: CQKKDUFMJNSDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate is a synthetic organic compound with the molecular formula C11H12N2O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both cyano and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine, and the mixture is often heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of catalysts can also be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The reactions of this compound often lead to the formation of various heterocyclic compounds, which are valuable intermediates in organic synthesis and pharmaceuticals .

Scientific Research Applications

Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its stability. This makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds .

Biological Activity

Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate is a heterocyclic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₆N₂O₃S. The compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, along with a cyano group and an ethyl substituent. This unique structure enhances its reactivity and interaction capabilities, making it a subject of interest in various fields of research.

Synthesis Methods

The synthesis of this compound typically involves the cyanoacetylation of amines. Common methods include:

  • Direct Reaction : Treatment of amines with ethyl cyanoacetate under controlled conditions.
  • High-Temperature Fusion : Combining aromatic amines with excess ethyl cyanoacetate at elevated temperatures (around 150°C) to enhance yield.

These methods facilitate the formation of the target compound, which serves as a precursor for various bioactive molecules.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Activity
This compoundTBDAntibacterial
Related Thiophene Derivative12.4 - 16.4Antibacterial against S. aureus

Neuroprotective Effects

The compound's potential neuroprotective properties have also been investigated. Similar thiophene derivatives have been shown to protect neuroblastoma cells from oxidative stress and calcium overload, suggesting a mechanism involving modulation of calcium channels .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors in biological systems. The cyano group and carbonyl functionalities are key sites for nucleophilic attack, facilitating interactions with various molecular targets that can modulate biological pathways.

Case Studies

  • Antifibrotic Activity : In a study examining compounds similar to this compound, certain derivatives demonstrated significant inhibition of hepatic stellate cell activation at concentrations as low as 10 μM . This suggests potential applications in treating liver fibrosis.
  • Antiviral Properties : Another study reported that related compounds exhibited inhibitory effects on HCV proteins in subgenome-expressing cells, indicating possible antiviral applications .

Properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-3-16-11(15)8-6-7(2)17-10(8)13-9(14)4-5-12/h6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKKDUFMJNSDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.